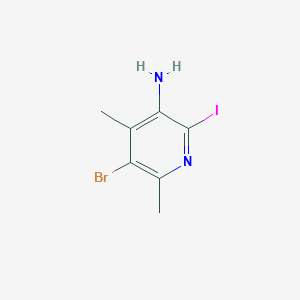

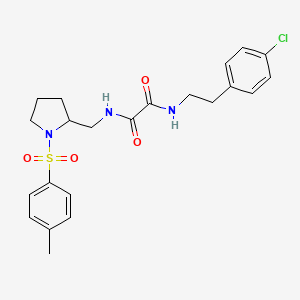

![molecular formula C14H17N5O4 B3016611 2-(8-乙基-1,7-二甲基-2,4-二氧代-1H-咪唑并[2,1-f]嘌呤-3(2H,4H,8H)-基)乙酸甲酯 CAS No. 896323-07-2](/img/structure/B3016611.png)

2-(8-乙基-1,7-二甲基-2,4-二氧代-1H-咪唑并[2,1-f]嘌呤-3(2H,4H,8H)-基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" is a purine derivative, which is a class of heterocyclic aromatic organic compounds. Purines are widely studied due to their role as components of DNA and RNA, where they serve as the building blocks of genetic information. The specific compound appears to be a functionalized purine with various substituents that could affect its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of purine derivatives can be achieved through several methods. One such approach is described in the paper titled "Straightforward and highly efficient catalyst-free one-step synthesis of 2-(purin-6-yl)acetoacetic acid ethyl esters, (purin-6-yl)acetates, and 6-methylpurines through S(N)Ar-based reactions of 6-halopurines with ethyl acetoacetate" . This paper outlines a novel method for synthesizing purines with functionalized carbon substituents or a methyl group at position 6. The process involves S(N)Ar-based reactions of 6-halopurine derivatives with ethyl acetoacetate without the need for a metal catalyst or ligand. Although the specific compound mentioned in the command prompt is not directly synthesized in this study, the methodology could potentially be adapted for its synthesis by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a two-ring system composed of a pyrimidine ring fused to an imidazole ring. The specific substituents attached to the purine core, such as ethyl, methyl, and acetoacetate groups, can significantly influence the compound's reactivity and interaction with biological molecules. The exact structure of "methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" would need to be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectroscopy, as mentioned in the synthesis of related compounds .

Chemical Reactions Analysis

The reactivity of purine derivatives is largely dependent on the substituents present on the purine core. The compound contains several functional groups, such as the acetoacetate ester, which could undergo various chemical reactions, including hydrolysis, condensation, and nucleophilic substitution. The S(N)Ar-based reactions described in the synthesis of similar compounds suggest that the purine core can participate in nucleophilic aromatic substitution reactions, which could be a pathway for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives like "methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" are influenced by their molecular structure. The presence of the acetoacetate ester group suggests that the compound is likely to be polar and may have moderate solubility in organic solvents. The melting point, boiling point, and stability of the compound would be determined by the intermolecular forces between the molecules, which are affected by the functional groups present. The compound's reactivity, particularly in biological systems, would be an area of interest for further study, potentially involving case studies where the compound is tested for its biological activity or therapeutic potential.

科学研究应用

受体亲和力和选择性

- Ozola 等人(2003 年)的研究重点介绍了咪唑并[2,1-i]嘌呤-5-酮的结构修饰的重要性,该结构与 2-(8-乙基-1,7-二甲基-2,4-二氧代-1H-咪唑并[2,1-f]嘌呤-3(2H,4H,8H)-基)乙酸甲酯密切相关,以增强对人 A3 腺苷受体的亲和力和选择性。具体而言,在某些位置引入乙基基团会显着增加受体亲和力,表明在靶向特定受体亚型方面具有潜在应用 (Ozola 等人,2003 年)。

合成和结构表征

- Shimada 等人(1993 年)描述了一种合成新杂环的简便方法,包括与 2-(8-乙基-1,7-二甲基-2,4-二氧代-1H-咪唑并[2,1-f]嘌呤-3(2H,4H,8H)-基)乙酸甲酯相关的杂环。这突出了合成方法的进步,这些方法对于生产此类复杂分子至关重要,这对于药物化学和药理学研究至关重要 (Shimada 等人,1993 年)。

作用机制

安全和危害

未来方向

Future directions in the study of a compound can involve further exploration of its synthesis, reactivity, and potential applications. This could include the development of more efficient synthesis methods, the discovery of new reactions, or the exploration of its use in new products or technologies .

属性

IUPAC Name |

methyl 2-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4/c1-5-17-8(2)6-18-10-11(15-13(17)18)16(3)14(22)19(12(10)21)7-9(20)23-4/h6H,5,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYMRRSVKIWGBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

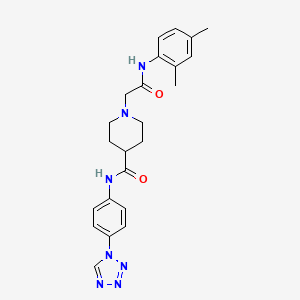

![7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3016528.png)

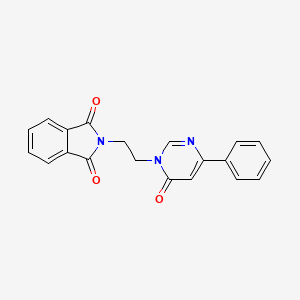

![(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid](/img/structure/B3016529.png)

![N-(3,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3016532.png)

![14H-benzo[de]naphtho[2',1':4,5]imidazo[2,1-a]isoquinolin-14-one](/img/structure/B3016533.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B3016534.png)

![Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B3016540.png)

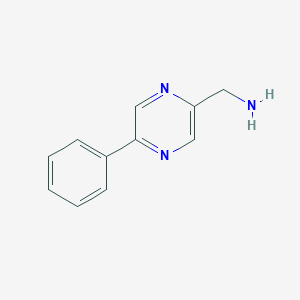

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B3016541.png)